1H-indol-3-amine
Overview
Description
1H-Indol-3-amine, also known as 3-aminoindole, is a significant heterocyclic compound that belongs to the indole family. Indoles are prevalent in various natural products and pharmaceuticals due to their unique structural and biological properties. The indole nucleus is a core structure in many biologically active molecules, making this compound an essential compound in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indol-3-amine can be synthesized through several methods. One common approach involves the reduction of 3-nitroindole using reducing agents such as iron powder in acetic acid or catalytic hydrogenation . Another method includes the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which provides indoles via a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound’s availability for various applications in pharmaceuticals and research .
Chemical Reactions Analysis
Types of Reactions: 1H-Indol-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents under mild to moderate conditions.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Various reduced indole derivatives.
Substitution: Halogenated, sulfonated, and nitrated indole compounds.
Scientific Research Applications
1H-Indol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Indole derivatives are studied for their roles in cell signaling and metabolic pathways.
Industry: Used in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-indol-3-amine involves its interaction with various molecular targets and pathways. It can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with target proteins .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.
1H-Indole-3-butyric acid: Used as a rooting agent in plant propagation.
Uniqueness: 1H-Indol-3-amine is unique due to its amino group at the 3-position, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications, making it a versatile building block in organic synthesis and drug development .
Properties
IUPAC Name |
1H-indol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQAZWIBPGKHOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282207 | |
Record name | 1H-indol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-19-3 | |
Record name | 1H-Indol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7250-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indol-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7250-19-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24933 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-indol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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